3-(3-Benzyloxyphenyl)-5-fluorobenzoic acid, 95%
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Overview
Description
3-(3-Benzyloxyphenyl)-5-fluorobenzoic acid (3-BPFBA) is a chemical compound with the molecular formula C14H11FO2. It is a white crystalline solid with a melting point of 146-147°C and a boiling point of 333-334°C. 3-BPFBA is a versatile intermediate that is used in a variety of applications, including as a reagent for the synthesis of pharmaceuticals, fragrances, and other compounds.
Mechanism of Action
3-(3-Benzyloxyphenyl)-5-fluorobenzoic acid, 95% acts as an electron-withdrawing group, which increases the acidity of the molecule and facilitates the formation of a reactive intermediate. This intermediate can then be used to form a variety of compounds, such as pharmaceuticals, fragrances, and other compounds.
Biochemical and Physiological Effects
3-(3-Benzyloxyphenyl)-5-fluorobenzoic acid, 95% has been studied for its potential biochemical and physiological effects. Studies have shown that 3-(3-Benzyloxyphenyl)-5-fluorobenzoic acid, 95% has the potential to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. It has also been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, such as alpha-glucosidase.
Advantages and Limitations for Lab Experiments
3-(3-Benzyloxyphenyl)-5-fluorobenzoic acid, 95% is a versatile intermediate that is used in a variety of lab experiments. It has the advantage of being relatively inexpensive and easy to obtain. Additionally, it is relatively stable and can be stored for long periods of time. However, 3-(3-Benzyloxyphenyl)-5-fluorobenzoic acid, 95% is a hazardous material and should be handled with care.
Future Directions
Future research on 3-(3-Benzyloxyphenyl)-5-fluorobenzoic acid, 95% could focus on its potential applications in the synthesis of pharmaceuticals, fragrances, and other compounds. Additionally, further research could be conducted to identify potential biochemical and physiological effects of 3-(3-Benzyloxyphenyl)-5-fluorobenzoic acid, 95%. Additionally, further research could be conducted to identify potential new uses for 3-(3-Benzyloxyphenyl)-5-fluorobenzoic acid, 95%, such as in the synthesis of insecticides, herbicides, and fungicides. Finally, further research could be conducted to identify potential new methods for synthesizing 3-(3-Benzyloxyphenyl)-5-fluorobenzoic acid, 95%.
Synthesis Methods
3-(3-Benzyloxyphenyl)-5-fluorobenzoic acid, 95% is synthesized from the reaction of 3-benzyloxybenzoic acid and 5-fluorobenzoic acid. The reaction is carried out in the presence of a catalyst, such as an acid or base, at temperatures ranging from 80-140°C. The reaction produces a white crystalline solid that is then filtered, washed, and dried for further use.
Scientific Research Applications
3-(3-Benzyloxyphenyl)-5-fluorobenzoic acid, 95% is used in a variety of scientific research applications. It is used as a reagent in the synthesis of pharmaceuticals, fragrances, and other compounds. It is also used in the synthesis of other compounds, such as insecticides, herbicides, and fungicides. Additionally, 3-(3-Benzyloxyphenyl)-5-fluorobenzoic acid, 95% is used in the synthesis of fluorescent dyes, imaging agents, and other materials used in medical research.
properties
IUPAC Name |
3-fluoro-5-(3-phenylmethoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FO3/c21-18-10-16(9-17(11-18)20(22)23)15-7-4-8-19(12-15)24-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPHKZSVNOCYLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CC(=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692226 |
Source
|
Record name | 3'-(Benzyloxy)-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261912-27-9 |
Source
|
Record name | 3'-(Benzyloxy)-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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